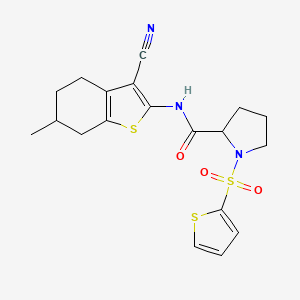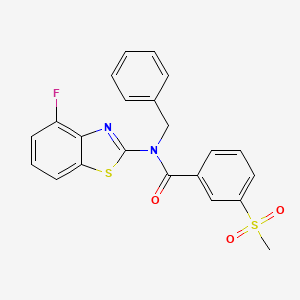![molecular formula C22H26ClN3O4S2 B6481699 N-(1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[3-(morpholin-4-yl)propyl]benzamide hydrochloride CAS No. 1215338-65-0](/img/structure/B6481699.png)
N-(1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[3-(morpholin-4-yl)propyl]benzamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned contains several structural components, including a benzothiazole ring, a methanesulfonyl group, and a morpholin-4-yl propyl group. Benzothiazole is a bicyclic compound consisting of fused benzene and thiazole rings . Methanesulfonyl is a sulfonyl-based functional group, and morpholine is a common heterocycle, featuring a six-membered ring with four carbon atoms, one nitrogen atom, and one oxygen atom .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and high-resolution mass spectrometry (HRMS) .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Benzothiazole derivatives have been found to exhibit a wide range of biological activities, which could be attributed to their ability to undergo various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. These properties include melting point, boiling point, solubility, and stability .Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
N-(1,3-Benzothiazol-2-yl)-arylamide derivatives have been synthesized and evaluated as antibacterial agents . They have shown variable activity against both Gram-positive and Gram-negative bacterial strains . For instance, compound C13, which possesses a thiophene ring attached to the benzothiazole moiety via an amide linkage, exhibited maximum activity against Staphylococcus aureus .
Antifungal Agents
Benzothiazole (BT) derivatives have been associated with antifungal activities . They have been extensively investigated for their potential in treating fungal infections .
Antiprotozoal Agents
BT derivatives have also been investigated for their antiprotozoal activities . They could potentially be used in the treatment of diseases caused by protozoan parasites .
Anticancer Agents
BT derivatives have been associated with anticancer activities . They have been extensively studied for their potential in treating various types of cancer .
Anticonvulsant Agents
BT derivatives have been associated with anticonvulsant activities . They could potentially be used in the treatment of epilepsy and other seizure disorders .
Antihypertensive Agents
BT derivatives have been associated with antihypertensive activities . They could potentially be used in the treatment of high blood pressure .
Antidiabetic Agents
BT derivatives have been associated with antidiabetic activities . They could potentially be used in the treatment of diabetes .
Anti-inflammatory Agents
BT derivatives have been associated with anti-inflammatory activities . They could potentially be used in the treatment of various inflammatory conditions .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-methylsulfonyl-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S2.ClH/c1-31(27,28)18-7-4-6-17(16-18)21(26)25(11-5-10-24-12-14-29-15-13-24)22-23-19-8-2-3-9-20(19)30-22;/h2-4,6-9,16H,5,10-15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBCQQVSPBUTFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)N(CCCN2CCOCC2)C3=NC4=CC=CC=C4S3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B6481631.png)
![N-(3-chloro-2-methylphenyl)-2-[5-(3,5-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B6481634.png)
![5-amino-1-[(5-bromo-2-methoxyphenyl)methyl]-N-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6481642.png)
![5-amino-1-[(5-bromo-2-methoxyphenyl)methyl]-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6481650.png)
![methyl 3-carbamoyl-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate](/img/structure/B6481663.png)
![2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B6481678.png)
![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B6481690.png)
![2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-phenylacetamide](/img/structure/B6481694.png)

![N-(1,3-benzothiazol-2-yl)-4-methanesulfonyl-N-[3-(morpholin-4-yl)propyl]benzamide hydrochloride](/img/structure/B6481701.png)
![2-(4-fluorophenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]acetamide hydrochloride](/img/structure/B6481707.png)

![3-benzyl-2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-4-oxo-N-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B6481721.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B6481729.png)